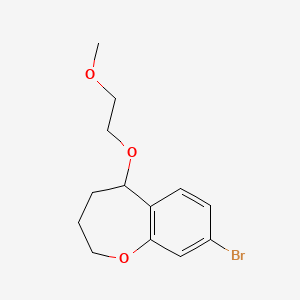
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound belonging to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
The synthesis of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves several steps, typically starting with the preparation of the benzoxepine core. The synthetic route may include the following steps:
Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Bromination: Introduction of the bromine atom at the 8th position can be carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Etherification: The methoxyethoxy group can be introduced through etherification reactions using suitable reagents and conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine include other benzoxepine derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological effects.
Conclusion
This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H17BrO3 |
|---|---|
Peso molecular |
301.18 g/mol |
Nombre IUPAC |
8-bromo-5-(2-methoxyethoxy)-2,3,4,5-tetrahydro-1-benzoxepine |
InChI |
InChI=1S/C13H17BrO3/c1-15-7-8-17-12-3-2-6-16-13-9-10(14)4-5-11(12)13/h4-5,9,12H,2-3,6-8H2,1H3 |
Clave InChI |
IWFMTMWTHFOCIY-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1CCCOC2=C1C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


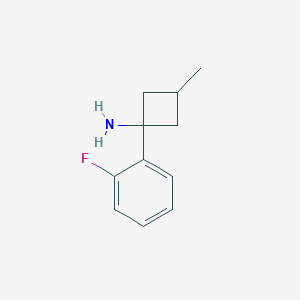
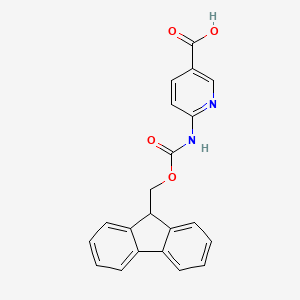
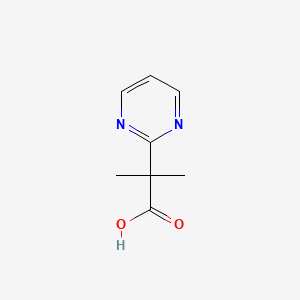
![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)


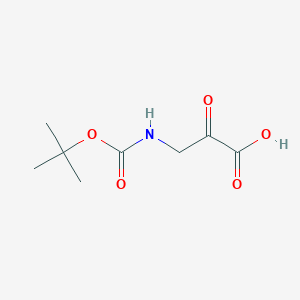
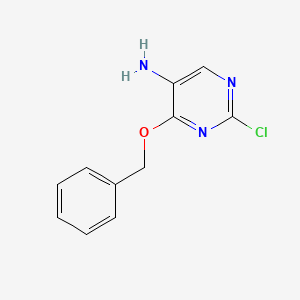
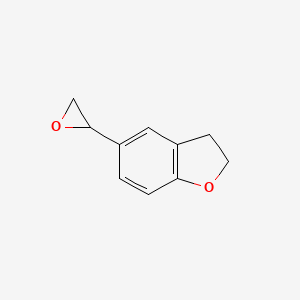

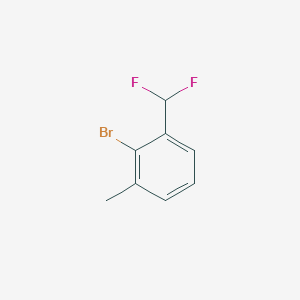
![Ethyl 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13583774.png)
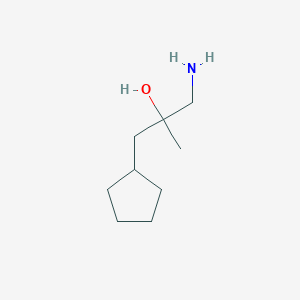
![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)
